molecular formula C28H22BrN3O3 B10954487 N-[6-bromo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[6-bromo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B10954487
M. Wt: 528.4 g/mol
InChI Key: ZMMOJGVZPTUXRI-UHFFFAOYSA-N
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Description

4-(ALLYLOXY)-N-[6-BROMO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a brominated naphthyl group, and an allyloxy benzamide moiety, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ALLYLOXY)-N-[6-BROMO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Allylation: The allyloxy group can be introduced via nucleophilic substitution reactions using allyl halides and suitable bases.

    Amidation: The final step involves the coupling of the quinazolinone intermediate with the allyloxy benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core or the brominated naphthyl group, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The bromine atom in the naphthyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Hydrolysis: Strong acids (HCl) or bases (NaOH) under reflux conditions.

Major Products

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted naphthyl derivatives.

    Hydrolysis: Anthranilic acid derivatives and allyloxy benzamide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a drug candidate.

    Medicine: Exploring its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of 4-(ALLYLOXY)-N-[6-BROMO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding or inhibition. The quinazolinone core is known for its ability to inhibit various kinases, which could be a potential pathway for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(ALLYLOXY)-N-[6-CHLORO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
  • 4-(ALLYLOXY)-N-[6-FLUORO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
  • 4-(ALLYLOXY)-N-[6-IODO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

Uniqueness

The presence of the bromine atom in 4-(ALLYLOXY)-N-[6-BROMO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronic properties can influence the compound’s binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H22BrN3O3

Molecular Weight

528.4 g/mol

IUPAC Name

N-(6-bromo-2-naphthalen-2-yl-4-oxo-1,2-dihydroquinazolin-3-yl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C28H22BrN3O3/c1-2-15-35-23-12-9-19(10-13-23)27(33)31-32-26(21-8-7-18-5-3-4-6-20(18)16-21)30-25-14-11-22(29)17-24(25)28(32)34/h2-14,16-17,26,30H,1,15H2,(H,31,33)

InChI Key

ZMMOJGVZPTUXRI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)Br)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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